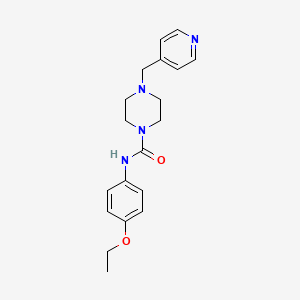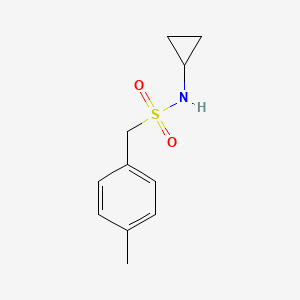
methyl 5-(2-furyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
Descripción general
Descripción
Methyl 5-(2-furyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazine family, which is known for its diverse biological and pharmacological activities. In
Mecanismo De Acción
The mechanism of action of methyl 5-(2-furyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been found to have antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-(2-furyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide in lab experiments is its diverse range of potential applications. This compound has been shown to have activity against a wide range of targets, making it a valuable tool for researchers in various fields. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on methyl 5-(2-furyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
This compound is a heterocyclic compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and to develop novel derivatives with improved properties.
Aplicaciones Científicas De Investigación
Methyl 5-(2-furyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an antitumor, anti-inflammatory, and antimicrobial agent. In agriculture, it has been investigated as a potential pesticide due to its insecticidal and fungicidal properties. In materials science, it has been explored as a potential precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
methyl 5-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c1-15-9(12)7-5-6(8-3-2-4-16-8)10-17(13,14)11-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHIRFPPWWQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4707499.png)


![methyl 2-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate](/img/structure/B4707526.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4707538.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4707542.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B4707564.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4707584.png)
